4-Piperidin-4-ylmethyl-phenol hydrochloride

Catalog No.
S736592
CAS No.
1171849-90-3
M.F
C12H18ClNO
M. Wt
227.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Piperidin-4-ylmethyl-phenol hydrochloride

CAS Number

1171849-90-3

Product Name

4-Piperidin-4-ylmethyl-phenol hydrochloride

IUPAC Name

4-(piperidin-4-ylmethyl)phenol;hydrochloride

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

InChI

InChI=1S/C12H17NO.ClH/c14-12-3-1-10(2-4-12)9-11-5-7-13-8-6-11;/h1-4,11,13-14H,5-9H2;1H

InChI Key

IMFFPSRYOCGSDG-UHFFFAOYSA-N

SMILES

C1CNCCC1CC2=CC=C(C=C2)O.Cl

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)O.Cl

Potential applications in medicinal chemistry:

Use as a reference standard:

Potential research tool in other scientific fields:

The specific properties and potential applications of 4-Piperidin-4-ylmethyl-phenol hydrochloride in other scientific fields beyond medicinal chemistry and analytical chemistry are not well documented in publicly available sources.

Additional considerations:

  • Due to the limited publicly available information, further research is necessary to fully understand the potential applications of 4-Piperidin-4-ylmethyl-phenol hydrochloride in scientific research.
  • It is crucial to consult with qualified professionals and relevant safety data sheets (SDS) before handling or using this compound in any research setting.

4-Piperidin-4-ylmethyl-phenol hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, and a phenolic group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in biochemical research.

The chemical reactivity of 4-Piperidin-4-ylmethyl-phenol hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the piperidine nitrogen, which can act as a nucleophile. Additionally, the hydroxyl group of the phenol can participate in reactions such as:

  • Esterification: Reacting with acyl chlorides to form esters.
  • Ether Formation: Condensation reactions with alcohols to produce ethers.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

4-Piperidin-4-ylmethyl-phenol hydrochloride has shown potential biological activities, particularly in neuropharmacology. It is believed to interact with various neurotransmitter systems, which may contribute to its effects on mood and cognition. Some studies suggest that it may exhibit:

  • Antidepressant-like effects: Influencing serotonin and norepinephrine levels.
  • Anxiolytic properties: Reducing anxiety-related behaviors in animal models.

These activities make it a candidate for further research in therapeutic applications related to mood disorders.

The synthesis of 4-Piperidin-4-ylmethyl-phenol hydrochloride typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions starting from appropriate precursors.
  • Alkylation: The piperidine derivative is then alkylated with a phenolic compound, often using alkyl halides or other electrophiles.
  • Hydrochloride Salt Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility.

These methods may vary based on the specific reagents and conditions used.

4-Piperidin-4-ylmethyl-phenol hydrochloride has various applications, including:

  • Biochemical Research: Used as a tool compound in studies investigating neurotransmitter systems.
  • Pharmaceutical Development: Potential lead compound for developing new antidepressants or anxiolytics.
  • Chemical Synthesis: Serves as an intermediate in synthesizing other biologically active compounds.

Research on the interactions of 4-Piperidin-4-ylmethyl-phenol hydrochloride with biological targets has revealed its potential effects on neurotransmitter receptors. Interaction studies have focused on:

  • Serotonin Receptors: Investigating binding affinities and functional outcomes related to mood regulation.
  • Norepinephrine Transporters: Assessing its impact on norepinephrine reuptake and its implications for anxiety and depression treatment.

These studies are crucial for understanding its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 4-Piperidin-4-ylmethyl-phenol hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
3-Piperidin-4-ylmethyl-phenol hydrochloride782504-72-7Similar structure but differs in positioning of hydroxyl group; potential use in proteomics research .
4-(Piperidin-4-ylmethyl)phenol66414-17-3Lacks the hydrochloride salt; may exhibit different solubility properties .
2-(Piperidin-1-yl)phenolNot specifiedContains a piperidine ring but differs significantly in substitution patterns; potential different biological activities.

The uniqueness of 4-Piperidin-4-ylmethyl-phenol hydrochloride lies in its specific structural arrangement and biological activity profile, making it distinct among similar compounds. Its interactions with neurotransmitter systems highlight its potential as a therapeutic agent, setting it apart from others that may not exhibit such effects.

Dates

Modify: 2023-08-15

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